molecular formula C17H10N2O4 B1298145 2,3-Di-furan-2-yl-quinoxaline-6-carboxylic acid CAS No. 90846-59-6

2,3-Di-furan-2-yl-quinoxaline-6-carboxylic acid

Cat. No. B1298145
CAS RN: 90846-59-6
M. Wt: 306.27 g/mol
InChI Key: XDEQHYWMTHWMQF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2,3-Di-furan-2-yl-quinoxaline-6-carboxylic acid is C17H10N2O4 . The InChI code is 1S/C17H10N2O4/c20-17(21)10-5-6-11-12(9-10)19-16(14-4-2-8-23-14)15(18-11)13-3-1-7-22-13/h1-9H,(H,20,21) and the InChI key is XDEQHYWMTHWMQF-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dark place, sealed, and at room temperature .

Scientific Research Applications

Medicine: Anticancer Potential

This compound has been studied for its potential in cancer treatment. Research indicates that quinoxaline derivatives exhibit cytotoxic properties against various cancer cell lines . They are particularly examined for their efficacy against breast adenocarcinoma, lung cancer, and central nervous system cancer cell lines, showing promise as therapeutic agents in oncology.

Material Science: Fluorescent Properties

In material science, 2,3-Di-furan-2-yl-quinoxaline-6-carboxylic acid is recognized for its fluorescent properties . It exhibits blue fluorescence and is cell-permeable, making it useful in the development of fluorescent dyes for biological imaging applications.

Biochemistry: Enzyme Inhibition Studies

Quinoxaline derivatives are often used in biochemistry for studying enzyme inhibition . The specific interactions of 2,3-Di-furan-2-yl-quinoxaline-6-carboxylic acid with various enzymes could lead to new insights into enzyme function and regulation.

Pharmacology: Drug Development

In pharmacology, the compound’s role in drug development is significant due to its structural versatility. It can be used as a scaffold for synthesizing new pharmacologically active molecules, potentially leading to the development of new drugs with various therapeutic effects .

Safety and Hazards

The compound has some safety hazards associated with it. It has the GHS07 pictogram and the signal word is “Warning”. The hazard statements are H315-H319-H335, which indicate that it causes skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P362-P403+P233-P501, which provide guidance on how to handle the compound safely .

properties

IUPAC Name

2,3-bis(furan-2-yl)quinoxaline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O4/c20-17(21)10-5-6-11-12(9-10)19-16(14-4-2-8-23-14)15(18-11)13-3-1-7-22-13/h1-9H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDEQHYWMTHWMQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC3=C(C=C(C=C3)C(=O)O)N=C2C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Di-furan-2-yl-quinoxaline-6-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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